(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique chemical structure, which includes a methoxyphenoxy group and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate to form an intermediate, which is then reacted with phenylprop-2-enamide under specific conditions. The reaction conditions often include the use of catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Another compound with a similar methoxyphenyl group, used in various chemical applications.
Uniqueness
(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-8-10-17(11-9-16)22-14-13-19-18(20)12-7-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-7+ |
InChI Key |
GSZZRLQNWYSAKM-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCNC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C=CC2=CC=CC=C2 |
solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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